

Physical and chemical properties of crystalline Calenduladiol

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Compound of Interest

Compound Name: *Calenduladiol*

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An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Calenduladiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of crystalline **calenduladiol**, a triterpenoid diol found in plants of the *Calendula* genus. The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is compiled from various analytical studies, and where available, detailed experimental protocols are provided.

Chemical Identity and Physical Properties

Calenduladiol, with the systematic IUPAC name

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta[a]chrysene-4,9-diol, is a pentacyclic triterpenoid of the lupane series.^{[1][2]} It is a significant bioactive constituent of *Calendula officinalis* flowers.^[3]

Table 1: General and Physical Properties of **Calenduladiol**

Property	Value	Source(s)
CAS Number	10070-48-1	[1][2][4]
Molecular Formula	C ₃₀ H ₅₀ O ₂	[1][2][4][5]
Molecular Weight	442.72 g/mol	[1][2][5]
Exact Mass	442.3811 Da	[1][2][4]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO.[1] Considered oil-soluble.[6]	
Storage Conditions	Short term (days to weeks): Dry, dark, 0-4°C. Long term (months to years): -20°C.[1]	

Spectroscopic and Analytical Data

The structural elucidation of **calenduladiol** relies on various spectroscopic techniques. The following tables summarize key analytical data.

Table 2: Computed and Spectroscopic Data for **Calenduladiol**

Data Type	Value / Description	Source(s)
Elemental Analysis	C: 81.39%, H: 11.38%, O: 7.23%	[1]
¹³ C NMR	Spectral data available in public databases.	[4]
Mass Spectrometry	High-resolution mass spectrometry (HR-MS) is used for identification in complex mixtures.	[7]
XLogP3	8.3	[4]

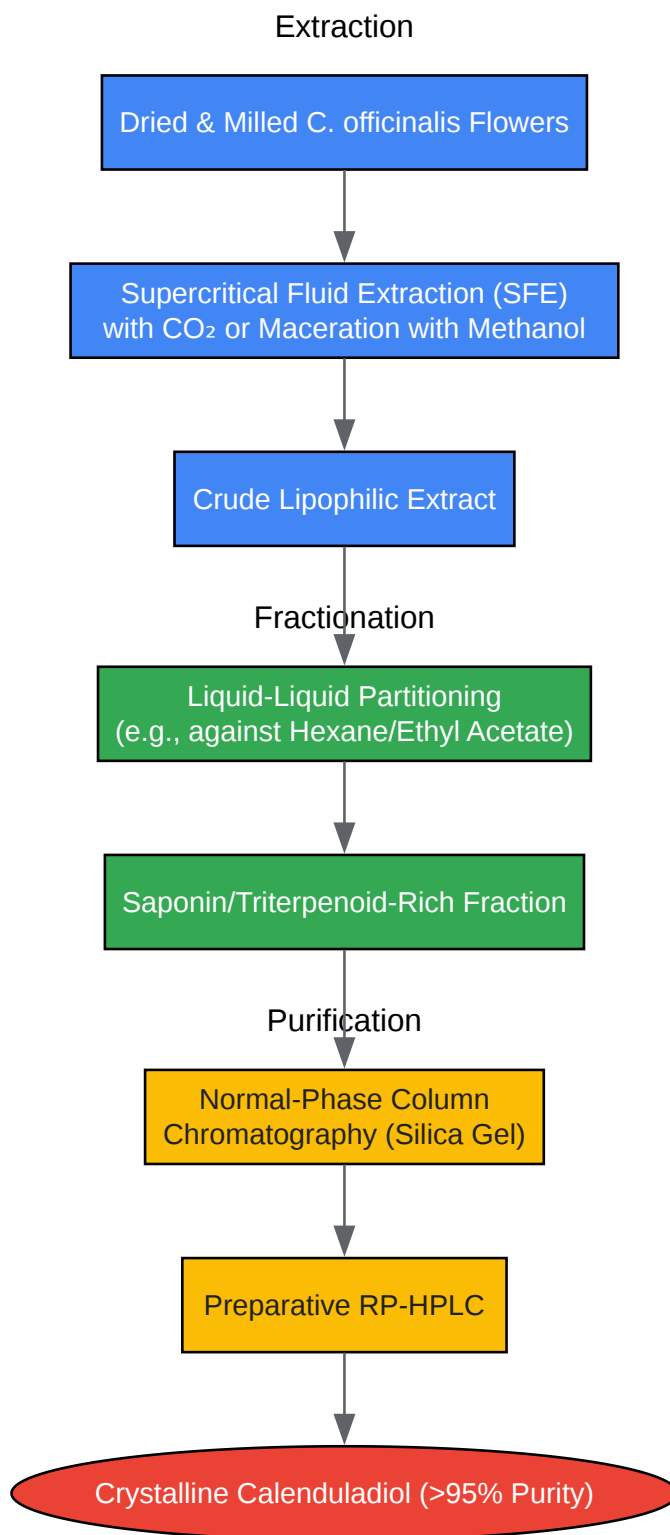
Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the development of robust analytical methods.

Extraction and Purification of Triterpenoids from *Calendula officinalis*

The isolation of **calenduladiol** from plant material is a multi-step process designed to separate it from other lipophilic compounds and more polar glycosides. The following is a generalized workflow based on established protocols for triterpenoid esters and diols from *Calendula officinalis*.[\[8\]](#)[\[9\]](#)

Workflow: Extraction and Purification



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Caption: Generalized workflow for the extraction and purification of **calenduladiol**.

Protocol Details:

- Extraction: Dried and milled flower heads of *Calendula officinalis* are subjected to extraction.
[8][9]
 - Supercritical Fluid Extraction (SFE): This method uses CO₂ at high pressure (e.g., 500 bar) and temperature (e.g., 50°C) and is efficient for extracting lipophilic compounds.[8]
 - Solvent Maceration: Alternatively, the plant material is macerated in a polar solvent like methanol at room temperature for an extended period (e.g., one week) to extract a broad range of metabolites.[9]
- Fractionation: The crude extract is suspended in water or an aqueous alcohol solution and partitioned against a non-polar solvent (e.g., ethyl acetate or hexane). This step removes highly non-polar compounds like lipids, concentrating the triterpenoid diols and their esters in the more polar phase.[9]
- Chromatographic Purification:
 - Coarse Purification: The resulting triterpenoid-rich fraction is subjected to normal-phase column chromatography on silica gel to separate compound classes.[8]
 - Fine Purification: Final purification to obtain high-purity crystalline **calenduladiol** is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

UHPLC-ESI-QqTOF-MS/MS Analysis

This technique is used for the sensitive detection and tentative identification of **calenduladiol** in complex extracts.[7]

- Chromatography System: A NEXERA UHPLC system (or equivalent) with a C-18 column is used for separation.[7]
- Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both acidified with 0.1% formic acid, is employed.[7]

- Mass Spectrometry: An AB SCIEX Triple TOF® mass spectrometer (or equivalent) with a DuoSpray™ ion source operating in negative ElectroSpray (ESI) mode is used for detection.
[7]
- Data Acquisition: Analysis is performed using a full scan Time-of-Flight (TOF) survey followed by information-dependent MS/MS scans for fragmentation analysis, which helps in structural elucidation.[7]

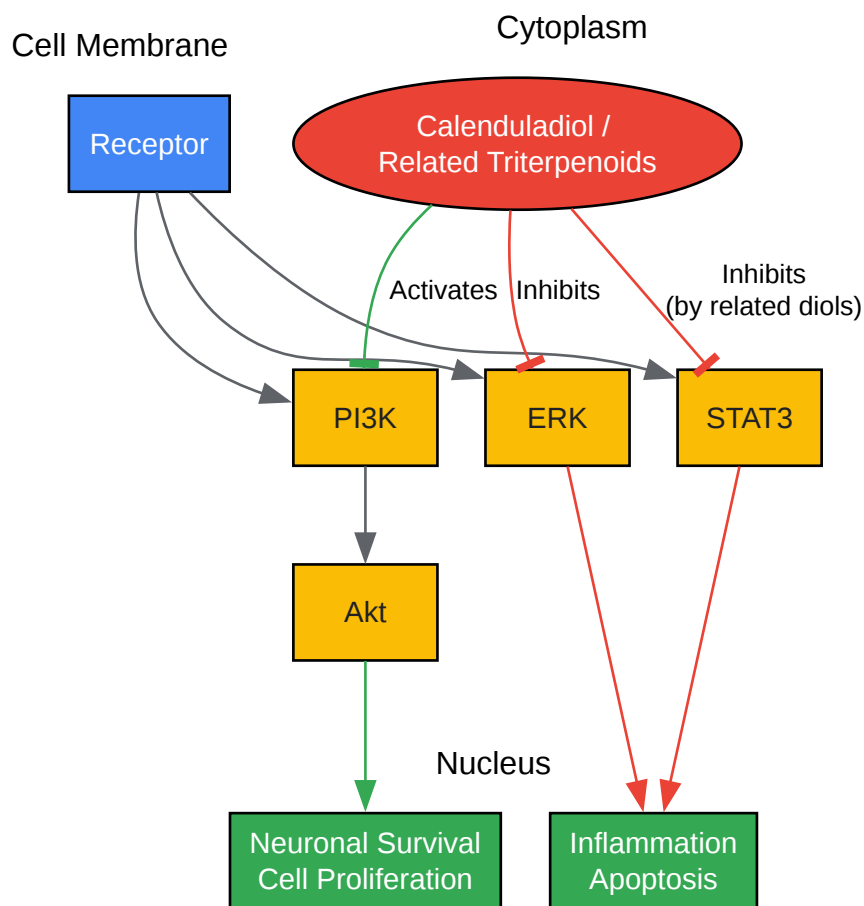
Biological Activity and Signaling Pathways

While this guide focuses on physicochemical properties, understanding the biological context is crucial for drug development. Bioactive compounds from *Calendula officinalis*, including triterpenoids, have been shown to modulate key cellular signaling pathways involved in inflammation and neuroprotection.

Anti-Inflammatory and Neuroprotective Pathways

Studies on *Calendula officinalis* extracts and related triterpenoids have implicated several signaling pathways in their mechanism of action. For instance, faradiol, a closely related triterpenoid diol, has been shown to reduce the phosphorylation of STAT3, a key transcription factor in the IL-6 inflammatory pathway.[10] Furthermore, active compounds from *Calendula* flowers have demonstrated neuroprotective effects by activating the PI3K/Akt survival pathway and inhibiting the stress-activated ERK pathway.[11]

Signaling Pathway: **Calenduladiol's** Potential Targets



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Caption: Potential signaling pathways modulated by **calenduladiol** and related compounds.

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